molecular formula C12H15FN2O B1466513 2-(3-Aminopyrrolidin-1-yl)-1-(4-fluorophenyl)ethan-1-one CAS No. 1281695-10-0

2-(3-Aminopyrrolidin-1-yl)-1-(4-fluorophenyl)ethan-1-one

Cat. No. B1466513
CAS RN: 1281695-10-0
M. Wt: 222.26 g/mol
InChI Key: PVFHFDXGSMIMKH-UHFFFAOYSA-N
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Description

2-(3-Aminopyrrolidin-1-yl)-1-(4-fluorophenyl)ethan-1-one, also known as a-PVP, is an analog of the stimulant drug pyrovalerone. It is a psychostimulant and a potent dopamine reuptake inhibitor, and has been found to have effects similar to those of methamphetamine, cocaine, and methylphenidate. As a result, it has become increasingly popular in the recreational drug market, and is used by individuals seeking to experience its stimulant and euphoric effects.

Scientific Research Applications

Analytical Chemistry Applications

  • Optical Resolution and Detection : One study explored the optical resolution of carboxylic acid enantiomers by high-performance liquid chromatography with laser-induced fluorescence detection after chiral derivatization, achieving minimum detectable levels in the femtomole-attomole ranges for derivatives, indicating its potential for highly sensitive analytical applications (Toyo’oka et al., 1992).

Material Science Applications

  • Liquid Crystal Research : Research into the properties of liquid crystal phases involved compounds with 4-fluorophenyl groups, noting odd-even effects in transition temperatures, viscosities, and other physical properties related to the number of carbon atoms in the alkyl chain (Takatsu et al., 1983). This illustrates the compound's utility in understanding liquid crystal behavior.

Pharmaceutical Research

  • Antibacterial Agents : A study on the synthesis and antibacterial activity of pyridonecarboxylic acids, including analogs of the compound , highlighted their potential as more active agents than existing treatments, offering insights into structure-activity relationships and paving the way for the development of new antibacterial drugs (Egawa et al., 1984).

Organic Synthesis and Chemosensors

  • Synthetic Methods : Research on the synthesis of novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone demonstrated the compound's role in producing antimicrobial agents, showcasing the versatility of fluoroaryl compounds in organic synthesis (Nagamani et al., 2018).

properties

IUPAC Name

2-(3-aminopyrrolidin-1-yl)-1-(4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c13-10-3-1-9(2-4-10)12(16)8-15-6-5-11(14)7-15/h1-4,11H,5-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFHFDXGSMIMKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Aminopyrrolidin-1-yl)-1-(4-fluorophenyl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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